3,5,5-Trimethylhexanal

Catalog No.
S1941655
CAS No.
5435-64-3
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,5-Trimethylhexanal

CAS Number

5435-64-3

Product Name

3,5,5-Trimethylhexanal

IUPAC Name

3,5,5-trimethylhexanal

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-8(5-6-10)7-9(2,3)4/h6,8H,5,7H2,1-4H3

InChI Key

WTPYRCJDOZVZON-UHFFFAOYSA-N

SMILES

CC(CC=O)CC(C)(C)C

solubility

Water solubility = 0.01% at 20 °C
In water, 189.2 mg/L at 25 °C (est)

Canonical SMILES

CC(CC=O)CC(C)(C)C

Chemical Properties and Potential Applications

3,5,5-Trimethylhexanal is a fatty aldehyde with the chemical formula C9H18O. It possesses an aldehydic functional group, which makes it reactive and potentially useful in various chemical transformations []. While research into its applications is ongoing, some interesting properties have been identified:

  • Fragrance Chemistry: Due to its unique odor profile described as a blend of aldehydic, citrusy, fresh, and green notes, 3,5,5-Trimethylhexanal has found niche use in perfumery []. Perfumers have explored its ability to create interesting effects in floral and citrus fragrances [].

Current Research Directions

  • Synthesis of Complex Molecules: The reactive aldehyde group can potentially serve as a building block for the synthesis of more complex molecules with desired properties [].
  • Material Science Applications: Aldehydes can be used as precursors in the formation of polymers with specific functionalities [].

3,5,5-Trimethylhexanal has a molecular weight of 142.24 g/mol . Its structure consists of a hexanal backbone with three methyl groups attached: one at the 3-position and two at the 5-position. The compound has a linear structure with an aldehyde group (-CHO) at one end .

Physical properties of 3,5,5-Trimethylhexanal include:

  • Boiling point: Not specified in the given information
  • Log Po/w (Consensus): 2.48
  • Solubility in water: 0.958 mg/mL (0.00674 mol/L), classified as soluble
  • Vapor pressure: Can be calculated using the equation ln(Pvp) = A + B/(T + C), where A = 1.50694e+01, B = -4.12718e+03, and C = -6.80910e+01

The primary mechanism of action of 3,5,5-trimethylhexanal is related to its fragrance properties. The branched structure and aldehyde group contribute to its characteristic odor profile, described as citrusy, green, and floral [, ]. This allows it to interact with olfactory receptors in the nose, triggering the sense of smell.

In some studies, 3,5,5-trimethylhexanal has shown potential antimicrobial activity, but the exact mechanism of action in this context requires further investigation.

3,5,5-Trimethylhexanal is considered a mild irritant and may cause skin and eye irritation upon contact. It is also a flammable liquid and should be handled with appropriate safety precautions.

  • Oral LD50 (rat): 3240 mg/kg (LD50: median lethal dose)
  • Classification: Not currently classified as hazardous according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) [].
Typical of aldehydes:

  • Oxidation: It can be oxidized to form 3,5,5-trimethylhexanoate through further oxidation and esterification reactions .
  • Reduction: Aldehydes can be reduced to primary alcohols, suggesting that 3,5,5-Trimethylhexanal could be reduced to 3,5,5-trimethylhexanol.
  • Formation of gem-dithiols: 3,5,5-Trimethylhexanal reacts with hydrogen sulfide to form gem-dithiols .

The primary method for synthesizing 3,5,5-Trimethylhexanal is through the hydroformylation of diisobutylene. This process involves the following steps:

  • A metal catalyst (typically a rhodium compound), triphenylphosphine oxide (L1), and an organic phosphine compound (L2) are combined with diisobutylene in an organic solvent .
  • The reaction mixture is exposed to a synthesis gas (a mixture of carbon monoxide and hydrogen) under pressure .
  • The reaction is typically carried out at temperatures between 90-120°C for 3-8 hours .
  • The product is then detected and analyzed to determine the conversion rate of diisobutylene and the yield of 3,5,5-Trimethylhexanal .

This method allows for the synthesis of 3,5,5-Trimethylhexanal under relatively mild conditions with high substrate conversion rates and yields .

3,5,5-Trimethylhexanal has several industrial applications:

  • Fragrance industry: Its aldehydic odor makes it useful in perfumery and fragrance formulations .
  • Intermediate in chemical synthesis: It serves as a precursor for other compounds, such as 3,5,5-trimethylhexanoate .
  • Research: It is used in various chemical and biochemical studies due to its unique structure and reactivity .

While specific interaction studies are not detailed in the provided information, the compound's properties suggest potential interactions:

  • Its high predicted GI absorption and ability to cross the blood-brain barrier indicate it could interact with biological systems if ingested or inhaled .
  • As it's not a substrate for P-glycoprotein and doesn't inhibit major CYP enzymes, it's less likely to interfere with drug metabolism or transport .

Similar Compounds

3,5,5-Trimethylhexanal belongs to the broader class of branched aldehydes. Some similar compounds include:

  • Hexanal: The unbranched version of the compound
  • 2-Methylpentanal: Another branched hexanal derivative
  • 3-Methylhexanal: A similar branched aldehyde with one less methyl group
  • 2,2-Dimethylhexanal: An isomer with a different branching pattern

3,5,5-Trimethylhexanal is unique due to its specific branching pattern, with three methyl groups providing steric hindrance around the aldehyde group. This structure likely influences its reactivity, odor profile, and physical properties compared to its structural analogs .

3,5,5-Trimethylhexanal (CAS RN: 5435-64-3) is a branched-chain aldehyde with the molecular formula $$ \text{C}9\text{H}{18}\text{O} $$ and a molecular weight of 142.24 g/mol. Its IUPAC name derives from its hexanal backbone substituted with methyl groups at the 3rd, 5th, and 5th positions. The compound’s structural formula, $$ \text{CH}3(\text{CH}2)2\text{C}(\text{CH}3)2\text{CH}2\text{CHO} $$, is often represented by the SMILES notation $$ \text{O=CCC(C)CC(C)(C)C} $$ .

Synonyms and Regulatory Identifiers
The compound is commercially recognized by multiple names, reflecting its industrial applications and historical context:

  • Isononylaldehyde
  • tert-Butylisopentanal
  • Green hexanal (FEMA No. 3524).

Key identifiers include:

PropertyValueSource
Beilstein Reference4-01-00-03362
EC Number226-603-0
PubChem CID21574

Historical Development in Organic Chemistry

3,5,5-Trimethylhexanal emerged as a byproduct of hydroformylation research in the mid-20th century. Otto Roelen’s 1938 discovery of hydroformylation (oxo synthesis) laid the groundwork for its synthesis. The compound gained prominence in the 1950s when cobalt catalysts ($$ \text{HCo(CO)}4 $$) enabled the hydroformylation of diisobutylene ($$ \text{C}8\text{H}_{16} $$), yielding a mixture containing ~95% 3,5,5-trimethylhexanal.

Catalytic Advancements

  • 1960s–1970s: Transition to rhodium-based catalysts (e.g., $$ \text{RhCl}_3 $$) improved selectivity and reduced reaction pressures from 200–300 atm to <50 atm.
  • 2000s: Thermoregulated phase-separable catalysts, such as $$ \text{P[p-C}6\text{H}4\text{O(CH}2\text{CH}2\text{O)}n\text{H]}3 $$-Rh complexes, achieved 93.1% diisobutylene conversion and 82.5% aldehyde yield.
  • 2020s: Asymmetric hydroformylation methods enabled enantioselective synthesis, though industrial adoption remains limited.

Molecular Structure and Stereochemical Properties

3,5,5-Trimethylhexanal is a branched aliphatic aldehyde with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol [1] [2] [3]. The compound features a hexane backbone with three methyl substituents positioned at carbons 3 and 5, creating a highly branched structure. The International Union of Pure and Applied Chemistry name is 3,5,5-trimethylhexanal, with the Chemical Abstracts Service registry number 5435-64-3 [1] [2] [3].

The molecular structure contains a single stereocenter at carbon-3, where the methyl substituent creates a chiral center [4]. According to spectroscopic analysis, the compound exhibits one defined stereocenter out of one possible stereocenter in the molecule [4]. The stereochemical configuration results in the compound existing as a racemic mixture under normal synthetic conditions, with equal proportions of both enantiomers typically present in commercial preparations.

The branched structure significantly influences the compound's conformational behavior. The presence of the tert-butyl group at position 5 creates substantial steric hindrance, restricting rotation around adjacent carbon-carbon bonds and stabilizing specific conformational arrangements. This structural feature contributes to the compound's unique physical and chemical properties compared to linear aldehyde analogs.

The compound's canonical Simplified Molecular Input Line Entry System representation is CC(CC=O)CC(C)(C)C, while the International Chemical Identifier key is WTPYRCJDOZVZON-UHFFFAOYSA-N [1] [2] [3]. The molecular geometry around the carbonyl carbon adopts a trigonal planar configuration with bond angles of approximately 120°, consistent with sp² hybridization.

Thermodynamic Parameters and Phase Behavior

Comprehensive thermodynamic characterization of 3,5,5-trimethylhexanal has been established through both experimental measurements and theoretical calculations using the Joback group contribution method [5]. The compound exhibits a critical temperature of 634.52 K (361.37°C) and a critical pressure of 2548.19 kPa [5]. The critical volume is calculated as 0.539 m³/kmol [5].

The normal boiling point occurs at 450.31 K (177.16°C) under standard atmospheric pressure [5], while reduced pressure distillation data indicates boiling points of 67-68°C at 2.5 mmHg [2] [6] and 340.7 K at 0.004 bar [7]. The fusion temperature is estimated at 220.61 K (-52.54°C) [5], with experimental observations suggesting melting occurs below -60°C [8].

Enthalpy measurements reveal the standard enthalpy of formation as -328.70 kJ/mol, with the Gibbs free energy of formation calculated as -74.22 kJ/mol [5]. The enthalpy of fusion is 10.42 kJ/mol, while the enthalpy of vaporization is 40.66 kJ/mol [5]. These values indicate moderate intermolecular interactions consistent with the compound's aldehyde functionality and branched hydrocarbon structure.

Heat capacity data demonstrates temperature-dependent behavior, with values ranging from 301.10 J/mol·K at 450.31 K to 379.34 J/mol·K at the critical temperature of 634.52 K [5]. The vapor pressure follows the Antoine equation with coefficients A = 1.50694 × 10¹, B = -4.12718 × 10³, and C = -6.80910 × 10¹, valid over the temperature range of 347.30 to 491.05 K [5].

The compound exhibits a density of 0.817 g/mL at 25°C [2] [3] [6], with a specific gravity of 0.82 at 20°C [6] [9]. The vapor pressure at 20°C is 2.7 hPa [10], contributing to its moderate volatility profile. Water solubility ranges from 100 to 189.2 mg/L at 20°C [10] [11], indicating limited hydrophilic character despite the polar aldehyde group.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy of 3,5,5-trimethylhexanal in deuterated chloroform reveals characteristic chemical shifts consistent with the branched aldehyde structure [12]. The aldehyde proton appears as a distinctive singlet at δ 9.738 ppm, confirming the presence of the formyl group [12]. Methylene protons exhibit complex multipicity patterns between δ 2.63 and 1.88 ppm, reflecting the coupling interactions within the branched carbon framework [12].

The methyl groups attached to the branched positions display distinct chemical shifts at δ 1.24, 1.16, 1.02, and 0.923 ppm [12]. These variations arise from differences in the electronic environment and steric interactions around each methyl substituent. The tert-butyl methyl groups appear as a characteristic pattern around δ 1.02 ppm, while the methyl group at the stereocenter exhibits a different chemical shift due to its unique magnetic environment.

¹³C Nuclear Magnetic Resonance analysis provides detailed carbon framework characterization [12]. The carbonyl carbon resonates at δ 202.71 ppm with moderate intensity (209), typical for aliphatic aldehyde carbonyls [12]. The quaternary carbon of the tert-butyl group appears at δ 53.26 ppm (intensity 443), while the methine carbon at the stereocenter resonates at δ 50.82 ppm (intensity 423) [12].

Additional carbon signals include methylene carbons at δ 31.18 ppm (intensity 353), tertiary carbons at δ 29.98 ppm (intensity 1000, representing the base peak), and methyl carbons at δ 24.73 ppm (intensity 443) and δ 22.89 ppm (intensity 393) [12]. The chemical shift patterns and relative intensities confirm the proposed molecular structure and provide quantitative information about carbon environments.

Infrared and Raman Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands consistent with the aldehyde functional group and branched alkyl structure. The aldehyde carbonyl stretch appears as a strong absorption around 1720-1730 cm⁻¹, slightly shifted from typical linear aldehyde values due to the steric influence of the branched environment. The aldehyde carbon-hydrogen stretch produces a characteristic weak absorption around 2820-2720 cm⁻¹.

Aliphatic carbon-hydrogen stretching vibrations dominate the 2800-3000 cm⁻¹ region, with multiple overlapping bands corresponding to the various methyl and methylene groups. The highly branched structure generates complex fingerprint region patterns below 1500 cm⁻¹, providing unique identification characteristics for the compound.

Raman spectroscopy complements infrared analysis by providing enhanced information about symmetric vibrations and carbon-carbon bond stretching modes. The branched structure produces distinctive Raman-active modes that are particularly useful for structural confirmation and purity assessment applications.

Chromatographic Behavior and Purity Assessment

Gas chromatographic analysis represents the primary analytical method for 3,5,5-trimethylhexanal purity assessment and quantification [13] [9]. Commercial specifications typically require minimum purity levels of 90.0% by gas chromatography [6] [9], with premium grades achieving 95% purity [13]. The compound exhibits excellent thermal stability under standard gas chromatographic conditions, enabling accurate quantitative analysis.

Retention behavior on nonpolar stationary phases follows predictable patterns based on boiling point and molecular structure. The branched aldehyde structure produces retention times intermediate between linear aldehydes and highly branched hydrocarbons of similar molecular weight. Temperature programming from 50°C to 250°C at 10°C/min provides optimal separation conditions for purity analysis.

High-performance liquid chromatography methods have been developed using reverse-phase conditions [14] [15]. The Newcrom R1 column system provides effective separation with mobile phases containing acetonitrile, water, and phosphoric acid [14] [15]. For mass spectrometry compatibility, formic acid replacement of phosphoric acid enables sensitive detection and structural confirmation [14] [15].

Mass spectrometric fragmentation analysis reveals characteristic fragmentation patterns useful for identification and purity assessment [16]. The molecular ion peak appears at m/z 142, with the base peak at m/z 57 corresponding to the C₄H₉⁺ fragment [16]. Additional significant fragments include m/z 41 (C₃H₅⁺, 39.75%), m/z 83 (C₆H₁₁⁺, 39.33%), m/z 98 (C₇H₁₄⁺, 17.26%), and m/z 29 (CHO⁺, 16.90%) [16].

The fragmentation pattern reflects the influence of the branched structure on gas-phase ion chemistry. The predominant loss of alkyl fragments from the branched positions generates the characteristic base peak, while aldehyde-specific fragments provide functional group confirmation. This fragmentation behavior enables selective detection and quantification in complex mixtures.

Chromatographic retention indices on standard nonpolar phases have been established for identification purposes [17]. The compound's retention behavior on various stationary phase types provides additional confirmation parameters for analytical method validation and quality control applications.

Physical Description

Liquid
colourless to pale yellow liquid

XLogP3

2.7

Boiling Point

173.0 °C
173 °C

Flash Point

116 °F; 47 °C; closed cup

Density

0.820 g/cu cm at 20 °C
0.817-0.823

LogP

log Kow = 3.09 (est)

Melting Point

-60 °C
less than -60 °C
<-60°C

GHS Hazard Statements

Aggregated GHS information provided by 1731 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (99.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.08 mmHg
0.08 mm Hg at 25 °C (extrapolated)

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5435-64-3

Wikipedia

3,5,5-trimethylhexanal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Isononanal, prepared on an industrial scale by hydroformylation of commercial diisobutylene, is an isomeric mixture containing about 95% 3,5,5-trimethylhexanal.
Synthesis: From diisobutylene via the oxo reaction.

General Manufacturing Information

Hexanal, 3,5,5-trimethyl-: ACTIVE

Storage Conditions

Store under inert gas. Keep tightly closed. Keep away from heat and open flame. Store in a cool dry place. Special requirements: Store under inert gas.

Dates

Last modified: 08-16-2023

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